2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic ester functional group, which makes it a valuable reagent for forming carbon-carbon bonds under mild conditions. The presence of the bromine and ethyl substituents on the phenyl ring further enhances its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
3-Bromo-5-ethylphenylboronic acid+Pinacol→this compound+Water
Common dehydrating agents used in this reaction include molecular sieves or anhydrous magnesium sulfate. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through crystallization or distillation, depending on the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Hydrolysis: Formation of boronic acids.
Scientific Research Applications
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include aryl and vinyl halides, and the pathways involved are primarily catalytic cycles facilitated by palladium complexes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 3-Bromo-5-ethylphenylboronic acid
Uniqueness
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both bromine and ethyl substituents on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolane moiety provides stability and ease of handling compared to other boronic acids and esters.
Properties
Molecular Formula |
C14H20BBrO2 |
---|---|
Molecular Weight |
311.02 g/mol |
IUPAC Name |
2-(3-bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO2/c1-6-10-7-11(9-12(16)8-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
InChI Key |
DJLGJJQWIMMGFL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)CC |
Origin of Product |
United States |
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